ethyl 2-[[7-(pyridine-2-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]acetate
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Overview
Description
Ethyl 2-[[7-(pyridine-2-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]acetate is a complex organic compound that features a unique combination of pyridine, isoquinoline, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[7-(pyridine-2-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]acetate typically involves multi-step organic reactions. One common route includes the condensation of pyridine-2-carboxylic acid with 3,4-dihydroisoquinoline-2-carboxylic acid, followed by esterification with ethyl acetate. The reaction conditions often require the use of catalysts such as tetrabutylammonium iodide and bases like potassium carbonate in solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization using solvents like petrol ether and ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[7-(pyridine-2-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-[[7-(pyridine-2-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[[7-(pyridine-2-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(pyridin-2-ylamino)propanoate: Similar in structure but differs in the position of the ester group.
Pyridine-2-carboxylic acid derivatives: Share the pyridine moiety but have different functional groups attached.
Uniqueness
Ethyl 2-[[7-(pyridine-2-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]acetate is unique due to its combination of pyridine and isoquinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[[7-(pyridine-2-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-2-28-18(25)12-22-20(27)24-10-8-14-6-7-16(11-15(14)13-24)23-19(26)17-5-3-4-9-21-17/h3-7,9,11H,2,8,10,12-13H2,1H3,(H,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNLHBODEOCIMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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